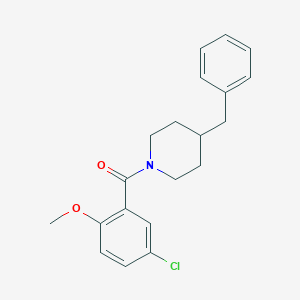![molecular formula C19H21NO4 B5788631 ethyl 4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5788631.png)
ethyl 4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate, also known as EDPB, is a chemical compound that has been widely used in scientific research due to its potential therapeutic properties. This compound is a member of the benzoate ester family and has been shown to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of ethyl 4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by inhibiting the production of inflammatory cytokines and reactive oxygen species. This compound has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and exhibit anti-microbial activity. Additionally, this compound has been shown to improve cognitive function and protect against neurodegeneration. This compound has also been shown to exhibit antioxidant and anti-apoptotic properties.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate has several advantages for use in lab experiments. It is stable and easy to handle, and it has been shown to exhibit low toxicity. Additionally, this compound has been shown to be effective in a range of in vitro and in vivo models. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in some assays. Additionally, this compound has not been extensively studied in human clinical trials, so its potential therapeutic effects in humans are not fully understood.
Orientations Futures
There are several future directions for research on ethyl 4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate. One area of research could focus on optimizing the synthesis method to improve the yield and purity of this compound. Additionally, further studies could investigate the mechanism of action of this compound to better understand its therapeutic properties. Future research could also explore the potential use of this compound in the treatment of other diseases, such as diabetes and cardiovascular disease. Finally, studies could investigate the potential side effects of this compound to ensure its safety for use in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities, and it has been investigated for its potential use in the treatment of neurodegenerative disorders. This compound has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for research on this compound, and further studies are needed to fully understand its potential therapeutic effects.
Méthodes De Synthèse
The synthesis of ethyl 4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate involves the reaction of 4-aminobenzoic acid with 2,5-dimethylphenol and ethyl chloroformate. The resulting product is then purified using column chromatography to obtain the final compound. This method has been shown to be efficient and yields high purity this compound.
Applications De Recherche Scientifique
Ethyl 4-{[(2,5-dimethylphenoxy)acetyl]amino}benzoate has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been studied for its potential use in the development of new drugs and drug delivery systems.
Propriétés
IUPAC Name |
ethyl 4-[[2-(2,5-dimethylphenoxy)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-4-23-19(22)15-7-9-16(10-8-15)20-18(21)12-24-17-11-13(2)5-6-14(17)3/h5-11H,4,12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFVKRAENRIOMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-isopropoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5788551.png)




![2-[(cyanomethyl)thio]-7-methyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5788587.png)

![N-[4-(butyrylamino)phenyl]nicotinamide](/img/structure/B5788604.png)




![2-chloro-4,5-difluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B5788635.png)
![N-(3-chlorophenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5788659.png)